molecular formula C19H29NO4 B1207954 Perfomedil CAS No. 92268-40-1

Perfomedil

Cat. No.: B1207954
CAS No.: 92268-40-1
M. Wt: 335.4 g/mol
InChI Key: KMXVFCRYIUCLRS-UHFFFAOYSA-N
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Description

Perfomedil (CAS: 92268-40-1; molecular formula: C₁₉H₂₉NO₄) is a synthetic vasodilator derived from its parent compound, buflomedil. It acts as an alpha-adrenergic receptor antagonist, preferentially targeting postjunctional alpha₂-adrenoceptors in vascular smooth muscle while also inhibiting prejunctional alpha₂-adrenoceptors in adrenergic nerves . This dual mechanism enhances vasodilation and modulates neurotransmitter release, making it effective in improving peripheral blood flow. Unlike non-selective alpha-blockers, this compound’s selectivity for alpha₂ receptors may reduce side effects like reflex tachycardia .

Properties

CAS No.

92268-40-1

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one

InChI

InChI=1S/C19H29NO4/c1-14-7-5-9-20(13-14)10-6-8-16(21)19-17(23-3)11-15(22-2)12-18(19)24-4/h11-12,14H,5-10,13H2,1-4H3

InChI Key

KMXVFCRYIUCLRS-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC

Canonical SMILES

CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC

Synonyms

CRL 41 034
CRL 41034
CRL-41034

Origin of Product

United States

Chemical Reactions Analysis

Perfomedil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Perfomedil has a wide range of scientific research applications:

Mechanism of Action

Perfomedil exerts its effects by antagonizing alpha1- and alpha2-adrenoceptors. In vascular smooth muscle, it acts as a relatively weak alpha-adrenergic blocker with a preferential effect on postjunctional alpha2-adrenoceptors. At adrenergic nerves, it inhibits prejunctional alpha2-adrenoceptors and displaces stored neurotransmitters .

Comparison with Similar Compounds

Buflomedil (Parent Compound)

Buflomedil, the parent compound of Perfomedil, shares a similar pharmacological profile but differs in receptor selectivity. Both compounds antagonize alpha₁- and alpha₂-adrenoceptors, but this compound exhibits stronger preferential activity against alpha₂-adrenoceptors. In canine saphenous vein studies, this compound demonstrated weaker overall alpha-blocking potency but greater specificity for postjunctional alpha₂ receptors compared to buflomedil .

Parameter This compound Buflomedil
Selectivity Preferential alpha₂ antagonism Balanced alpha₁/alpha₂ blockade
Potency Moderate (weaker in vascular muscle) Higher overall potency
Molecular Formula C₁₉H₂₉NO₄ Not provided in evidence

Perhexiline (Vasodilator)

Perhexiline (CAS: 6621-47-2; C₁₉H₃₅N) is another vasodilator but operates via calcium channel blockade rather than adrenoceptor antagonism . Unlike this compound, Perhexiline is non-selective and primarily used for angina pectoris. Its simpler molecular structure (lack of oxygen-containing groups) may contribute to differences in pharmacokinetics and side effect profiles.

Parameter This compound Perhexiline
Mechanism Alpha₂-adrenoceptor antagonist Calcium channel blocker
Indications Peripheral circulation disorders Angina pectoris
Molecular Weight 335.44 g/mol 269.49 g/mol
Key Side Effects Hypotension, dizziness Hepatotoxicity, neuropathy

Other Alpha-Adrenergic Antagonists

Pharmacokinetic and Pharmacodynamic Considerations

  • Absorption/Distribution: this compound’s molecular weight (~335 g/mol) and polar groups (NO₄) suggest moderate bioavailability compared to smaller molecules like Perhexiline .
  • Metabolism/Excretion: Limited data, but structural analogs like buflomedil undergo hepatic metabolism, suggesting similar pathways for this compound .

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